5-Chloro-2,3-diiodopyridine
Overview
Description
5-Chloro-2,3-diiodopyridine is a halogenated pyridine derivative with the molecular formula C5H2ClI2N and a molecular weight of 365.34 g/mol . This compound belongs to the class of halopyridines and has gained significant attention in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 5-Chloro-2,3-diiodopyridine typically involves halogenation reactions. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to diazotization followed by a Sandmeyer reaction to produce a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment yield 2,3,5-trichloropyridine, which is then iodinated to obtain this compound .
Chemical Reactions Analysis
5-Chloro-2,3-diiodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium iodide and potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions and products are not extensively documented.
Coupling Reactions: It can also undergo coupling reactions with organometallic reagents to form more complex molecules.
Scientific Research Applications
5-Chloro-2,3-diiodopyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
Comparison with Similar Compounds
5-Chloro-2,3-diiodopyridine can be compared with other halogenated pyridines such as:
- 2-Chloro-3-iodopyridine
- 2,5-Dichloro-3-iodopyridine
- 5-Chloro-2,3-dimethoxypyridine
- 5-Chloro-3-iodo-2-methoxypyridine
These compounds share similar structural features but differ in their halogenation patterns and substituents, which can influence their reactivity and applications .
Properties
IUPAC Name |
5-chloro-2,3-diiodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLVOIBFCQEXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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